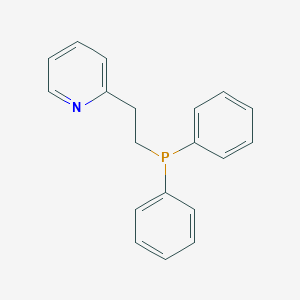

2-(2-(Diphenylphosphino)ethyl)pyridine

Overview

Description

Mechanism of Action

Target of Action

The primary target of 2-(2-(Diphenylphosphino)ethyl)pyridine is transition metals such as palladium (II) . The compound acts as a ligand, binding to these metals and playing a crucial role in various catalytic reactions .

Mode of Action

this compound can behave as a P-bound monodentate ligand or a P,N-bound bidentate ligand . Its pi-donor ability is highly stabilizing to the metal center . In some reactions, a second monodentate, N-protonated ligand transfers protons to the metal to be used in catalysis .

Biochemical Pathways

The compound is involved in several biochemical pathways, including metal-catalyzed carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation . These pathways can lead to various downstream effects, depending on the specific reaction conditions and substrates involved.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it’s involved in. For example, in the Pd (II) catalyzed carbonylation of alkynes, the compound helps facilitate the transfer of protons to the metal, enabling the reaction to proceed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to air , and it should be stored under inert gas (nitrogen or Argon) at 2-8°C . The pH of the environment could also potentially affect the compound’s proton-donating ability.

Preparation Methods

Synthetic Routes and Reaction Conditions

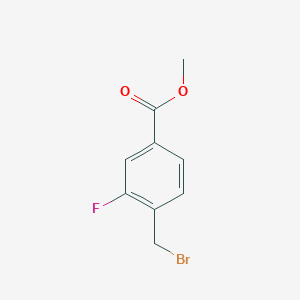

The synthesis of 2-(2-(Diphenylphosphino)ethyl)pyridine typically involves the reaction of 2-bromoethylpyridine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diphenylphosphino)ethyl)pyridine undergoes various types of reactions, including:

Coordination Reactions: Forms complexes with transition metals.

Oxidation: The phosphine group can be oxidized to phosphine oxide.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

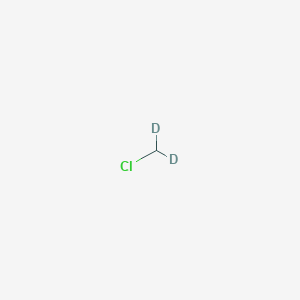

Coordination Reactions: Typically involve transition metal salts such as palladium(II) chloride or platinum(II) chloride in solvents like dichloromethane or toluene.

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides are used under acidic or basic conditions.

Major Products

Coordination Reactions: Metal-ligand complexes.

Oxidation: Diphenylphosphine oxide derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(2-(Diphenylphosphino)ethyl)pyridine is widely used in scientific research due to its versatility:

Biology: Used in the synthesis of metal complexes that can act as enzyme inhibitors or probes for studying biological systems.

Industry: Employed in the production of fine chemicals and pharmaceuticals through catalytic processes.

Comparison with Similar Compounds

Similar Compounds

- Diphenyl-2-pyridylphosphine

- 2-(Diphenylphosphino)pyridine

- Ethylenebis(diphenylphosphine)

- Tris[2-(diphenylphosphino)ethyl]phosphine

Uniqueness

2-(2-(Diphenylphosphino)ethyl)pyridine is unique due to its bidentate nature, allowing it to form more stable and diverse metal complexes compared to monodentate ligands like diphenylphosphine. Its ability to stabilize various oxidation states of metals makes it particularly valuable in catalytic applications .

Properties

IUPAC Name |

diphenyl(2-pyridin-2-ylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NP/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-14-17-9-7-8-15-20-17/h1-13,15H,14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSGXAZDYSTSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCC2=CC=CC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346404 | |

| Record name | 2-[2-(Diphenylphosphanyl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10150-27-3 | |

| Record name | 2-[2-(Diphenylphosphanyl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(Diphenylphosphino)ethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(2-(Diphenylphosphino)ethyl)pyridine useful in the context of transition metal chemistry?

A1: this compound, often abbreviated as PPh2Etpy, is a P,N-type bidentate ligand. These ligands are valuable in coordination chemistry because they can bind to transition metals through two different donor atoms – phosphorus and nitrogen in this case. This binding mode can influence the electronic and steric properties around the metal center, impacting the reactivity and catalytic activity of the resulting metal complexes. [, , , , ]

Q2: How does the structure of this compound affect the nuclearity of nickel complexes?

A2: Research has demonstrated that subtle changes in the ligand structure can drastically alter the resulting metal complexes. For example, while this compound with a CH2CH2 spacer between the phosphorus and nitrogen donor atoms forms dinuclear nickel complexes [], its analogue, 2-methyloxy(diphenylphosphino)pyridine, featuring a CH2-O spacer, yields mononuclear nickel species []. This difference highlights the importance of ligand design in controlling the nuclearity and potentially the catalytic properties of metal complexes.

Q3: Can this compound based rhodium complexes be used for phenylacetylene polymerization?

A3: While rhodium complexes bearing 2-(diphenylphosphino)pyridine (lacking the ethyl spacer) showed limited activity for phenylacetylene polymerization, a rhodium complex with this compound demonstrated moderate catalytic activity for this reaction []. This contrast suggests that the ethyl spacer in PPh2Etpy may play a role in improving the catalyst's interaction with the substrate or influencing the reaction mechanism, leading to enhanced polymerization activity. []

Q4: Has this compound been explored in the context of Suzuki-Miyaura cross-coupling reactions?

A4: Yes, palladium(II) complexes incorporating this compound have been investigated as potential catalysts for Suzuki-Miyaura cross-coupling reactions []. This research explored the impact of varying the imidazole ligand within the complex on the catalytic activity at room temperature. Interestingly, the complex containing N-butylimidazole exhibited superior activity compared to its counterparts, indicating the potential for fine-tuning catalytic performance by modifying ancillary ligands within the complex. []

Q5: What are some other applications of this compound in catalysis?

A5: Rhodium(I) complexes containing this compound have demonstrated promising activity in the catalytic transfer hydrogenation of carbonyl compounds []. This reaction, which reduces carbonyl groups to alcohols, is important in organic synthesis. The reported complexes exhibited good catalytic activity and high conversion rates, highlighting their potential for this type of transformation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)

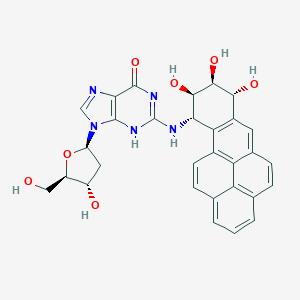

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)